molecular formula C17H20N2O4S B5280837 3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylbenzamide

3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B5280837
M. Wt: 348.4 g/mol
InChI Key: MPDWTGFBGRQGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoyl group attached to a benzamide backbone, with additional functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylbenzamide stands out due to its combination of functional groups, which confer unique reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-17(2,12-20)19-24(22,23)15-10-6-7-13(11-15)16(21)18-14-8-4-3-5-9-14/h3-11,19-20H,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDWTGFBGRQGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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